molecular formula C39H32FN3O7 B1192112 Ac3Az11

Ac3Az11

Cat. No.: B1192112
M. Wt: 673.7
InChI Key: YGWJMGQTQWNJDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac3Az11 is a potent MRP1 inhibitor. This compound was predicted to bind to the bipartite substrate-binding site of MRP1 in a competitive manner. Moreover, it provided sufficient concentration to maintain its plasma level above its in vitro EC50 (53 nM for DOX) for about 90 min.

Scientific Research Applications

1. Chemokine Receptor Interaction

Ac3Az11, through its interaction with chemokine receptors, plays a significant role in cellular signaling and migration. Gustavsson et al. (2017) detailed the binding of this compound to the atypical chemokine receptor 3 (ACKR3), elucidating fundamental structural elements of agonism in this receptor. This research contributes to understanding the molecular mechanisms of receptor-ligand interactions in cancer and other diseases Gustavsson, Wang, van Gils, Stephens, Zhang, Schall, Yang, Abagyan, Chance, Kufareva, Handel, 2017.

2. Inhibitor Development for Drug Resistance

Research by Sun et al. (2019) demonstrated that targeting the HDAC/OAZ1 axis with this compound effectively reverses cisplatin resistance in non-small cell lung cancer. This study provides critical insights into overcoming drug resistance in cancer therapy, highlighting this compound's potential as a therapeutic agent Sun, Bao, Ren, Jia, Zou, Han, Zhao, Han, Li, Hua, Fang, Yang, Wu, Chen, Wang, 2019.

3. Multidrug Resistance Protein Modulation

In cancer research, this compound has been found to modulate the activity of multidrug resistance-associated protein 1 (MRP1, ABCC1), thereby reversing drug resistance. The discovery of this compound as a potent MRP1 modulator by Wong et al. (2018) indicates its significant potential in enhancing the efficacy of chemotherapy Wong, Zhu, Chan, Law, Lo, Hu, Chow, Chan, 2018.

Properties

Molecular Formula

C39H32FN3O7

Molecular Weight

673.7

IUPAC Name

7-Fluoro-2-(4-(3-(1-(2-(2-((4-oxo-2-phenyl-4Hchromen-7-yl)oxy)ethoxy)ethyl)-1H-1,2,3-triazol-4-yl)propoxy)-phenyl)-4H-chromen-4-one

InChI

InChI=1S/C39H32FN3O7/c40-28-10-14-32-34(44)24-37(49-38(32)21-28)27-8-11-30(12-9-27)47-17-4-7-29-25-43(42-41-29)16-18-46-19-20-48-31-13-15-33-35(45)23-36(50-39(33)22-31)26-5-2-1-3-6-26/h1-3,5-6,8-15,21-25H,4,7,16-20H2

InChI Key

YGWJMGQTQWNJDQ-UHFFFAOYSA-N

SMILES

O=C1C=C(C2=CC=C(OCCCC3=CN(CCOCCOC4=CC5=C(C=C4)C(C=C(C6=CC=CC=C6)O5)=O)N=N3)C=C2)OC7=C1C=CC(F)=C7

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ac3Az11;  Ac3-Az11;  Ac3 Az11; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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